molecular formula C22H15N3O5S2 B491572 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate CAS No. 518330-11-5

4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate

Cat. No.: B491572
CAS No.: 518330-11-5
M. Wt: 465.5g/mol
InChI Key: RRNWNQQOMJYHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is a complex organic compound with the molecular formula C22H15N3O5S2 and a molecular weight of 465.50 g/mol . This compound features a unique structure that includes isonicotinoyl and thienylsulfonyl groups, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with thionyl chloride (SOCl2) to form isonicotinoyl chloride.

    Thienylsulfonylation: The isonicotinoyl chloride is then reacted with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-aminophenyl isonicotinate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a reactant or catalyst, facilitating specific transformations through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Isonicotinoyl(2-thienylsulfonyl)amino]benzoic acid
  • 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl acetate

Uniqueness

4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is unique due to its dual isonicotinoyl and thienylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

[4-[pyridine-4-carbonyl(thiophen-2-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S2/c26-21(16-7-11-23-12-8-16)25(32(28,29)20-2-1-15-31-20)18-3-5-19(6-4-18)30-22(27)17-9-13-24-14-10-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNWNQQOMJYHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139260
Record name 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518330-11-5
Record name 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518330-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.